molecular formula C10H14N2O B1528635 1-(Pyrimidin-5-yl)cyclohexan-1-ol CAS No. 1248479-24-4

1-(Pyrimidin-5-yl)cyclohexan-1-ol

Cat. No. B1528635
CAS RN: 1248479-24-4
M. Wt: 178.23 g/mol
InChI Key: ITNCKTLWIKDXFP-UHFFFAOYSA-N
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Description

1-(Pyrimidin-5-yl)cyclohexan-1-ol, also known as P5C, is a pyrimidine derivative. It has a molecular formula of C10H14N2O and a molecular weight of 178.23 g/mol .


Molecular Structure Analysis

The molecular structure of 1-(Pyrimidin-5-yl)cyclohexan-1-ol consists of a cyclohexanol ring attached to a pyrimidine ring at the 1-position. The pyrimidine ring contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Scientific Research Applications

DNA Repair Mechanisms

Cyclobutane pyrimidine dimers, a major type of DNA damage caused by UV radiation, are repaired by DNA photolyase enzymes. These enzymes utilize visible light energy to cleave the cyclobutane ring, restoring the DNA's original structure. The process involves flavin adenine dinucleotide (FADH-) and either methenyltetrahydrofolate (MTHF) or 8-hydroxy-5-deazariboflavin (8-HDF) as cofactors. This highlights the enzyme's crucial role in mitigating UV-induced genetic damage (Sancar, 1994).

Synthesis and Biological Evaluation

Research has focused on synthesizing novel compounds with potential therapeutic applications. For instance, meriolins, a class of 3-(pyrimidin-4-yl)-7-azaindoles, have been synthesized and found to inhibit cyclin-dependent kinases (CDKs), showing promise against diseases like cancer and neurodegenerative disorders. Their structure-activity relationship offers insights into their mechanism of action as kinase inhibitors (Echalier et al., 2008).

Antimicrobial Properties

Novel cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines have been developed to study their antimicrobial activity. Some synthesized compounds displayed pronounced antimicrobial properties, with a notable influence of the 3,5-dimethyl-1H-pyrazol-1-yl moiety on their activity. This research underscores the potential of pyrimidine derivatives in developing new antimicrobial agents (Sirakanyan et al., 2021).

Future Directions

Pyrimidines, including 1-(Pyrimidin-5-yl)cyclohexan-1-ol, have aroused great interest from researchers in the field of medical chemistry because of their privileged biological activities; they are used as anti-bacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective agents . Future research may focus on the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

1-pyrimidin-5-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-10(4-2-1-3-5-10)9-6-11-8-12-7-9/h6-8,13H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNCKTLWIKDXFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CN=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrimidin-5-yl)cyclohexan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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